A Comprehensive Technical Guide on the Physicochemical Properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
A Comprehensive Technical Guide on the Physicochemical Properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Introduction
The quinolone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities with a multitude of biological targets. This has led to the development of numerous therapeutic agents, particularly in the realm of antibacterials.[1][2] The strategic functionalization of the quinolone ring system allows for the fine-tuning of its pharmacological and physicochemical properties. This guide focuses on a specific derivative, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a molecule of significant interest for researchers in drug discovery. The presence of a chlorine atom at the 6-position, a ketone at the 4-position, and a crucial carbonitrile group at the 3-position imparts a unique electronic and steric profile.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the core physicochemical properties of this compound, supported by field-proven experimental protocols and workflows. Understanding these characteristics is paramount for predicting its behavior in biological systems, designing effective delivery systems, and ensuring its stability and quality for research and potential therapeutic applications.
Section 1: Core Molecular and Physical Properties
A foundational understanding begins with the molecule's basic identity and physical characteristics. These properties are the primary identifiers and dictate the compound's general handling and processing requirements.
| Property | Data | Source |
| Chemical Structure | ![]() | - |
| IUPAC Name | 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | - |
| Molecular Formula | C₁₀H₅ClN₂O | [3] |
| Molecular Weight | 204.61 g/mol | [3] |
| Appearance | Expected to be a solid, likely off-white to yellow crystalline powder. | General knowledge based on similar quinolone structures.[4][5] |
| Melting Point | Not publicly documented. Requires experimental determination (see Section 5). | - |
Causality Insight: The planar, aromatic nature of the quinoline core, combined with the polar oxo and nitrile groups, facilitates strong intermolecular interactions (π-π stacking and dipole-dipole forces). This typically results in a crystalline solid with a relatively high melting point, indicating a stable crystal lattice.
Section 2: Spectroscopic and Spectrometric Characterization
Unambiguous structural confirmation is the bedrock of chemical research. A multi-faceted spectroscopic approach ensures the identity and purity of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution.
-
¹H NMR Analysis (Predicted, in DMSO-d₆):
-
~12.0-13.0 ppm (singlet, 1H): This broad singlet corresponds to the N-H proton at the 1-position. Its chemical shift can be concentration-dependent.
-
~8.5-8.8 ppm (singlet, 1H): The proton at the 2-position (H-2) is expected to be a sharp singlet, significantly downfield due to the anisotropic effects of the adjacent carbonyl and the ring nitrogen.
-
~7.5-8.2 ppm (multiplets, 3H): These signals belong to the aromatic protons on the benzene ring (H-5, H-7, H-8). Their specific splitting patterns (e.g., doublets, doublet of doublets) will be dictated by their coupling constants, confirming the 6-chloro substitution pattern.
-
-
¹³C NMR Analysis (Predicted, in DMSO-d₆):
-
~175-180 ppm: The carbonyl carbon (C-4) is the most downfield signal.
-
~115-120 ppm: The nitrile carbon (C≡N).
-
~100-150 ppm: A complex region containing the remaining aromatic and vinyl carbons. The carbon bearing the chlorine (C-6) and the nitrile-substituted carbon (C-3) will have distinct chemical shifts.
-
~90-95 ppm: The carbon at the 3-position (C-3), which is adjacent to the nitrile group.
-
Expertise & Experience: While 1D NMR provides the core data, complex quinolone structures often benefit from 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign each proton to its corresponding carbon and resolve any overlapping aromatic signals.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.
-
~3200-3000 cm⁻¹ (broad): N-H stretching vibration.
-
~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.
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~2230-2210 cm⁻¹ (sharp, strong): C≡N (nitrile) stretching. This is a highly characteristic peak.
-
~1650-1630 cm⁻¹ (strong): C=O (ketone) stretching of the 4-oxo group.
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~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
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~800-700 cm⁻¹: C-Cl stretching vibration.
UV-Visible (UV-Vis) Spectroscopy
The conjugated quinolone system is a strong chromophore, making UV-Vis spectroscopy a valuable tool for quantitative analysis and for monitoring reactions.
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Expected Absorption: Quinolone derivatives typically exhibit multiple strong absorption bands due to π → π* transitions.[2][6] For this compound, one would expect:
-
A band around 270-300 nm .
-
A second, longer-wavelength band around 315-330 nm .[6]
-
-
Causality Insight: The exact position (λ_max) and intensity (molar absorptivity) of these bands are sensitive to the solvent environment and pH.[6] In acidic conditions, protonation of the quinoline nitrogen can cause a hypsochromic (blue) shift, while in basic conditions, deprotonation of the N-H group can lead to a bathochromic (red) shift. This behavior is critical for developing pH-dependent analytical methods.
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the compound's fragmentation, further confirming its structure.
-
Molecular Ion (M⁺): A prominent peak cluster would be expected at m/z 204 and 206 .
-
Isotopic Pattern: The key diagnostic feature will be the M/M+2 isotopic pattern in an approximate 3:1 ratio , which is the characteristic signature of a molecule containing one chlorine atom.
-
Key Fragments: Common fragmentation pathways would likely involve the loss of small, stable molecules such as CO (carbonyl group), HCN (from the nitrile and ring), and the chlorine radical (Cl•).
Section 3: Acidity, Lipophilicity, and Solubility Profile
These three interconnected properties are arguably the most critical for drug development, governing how a compound is absorbed, distributed, and interacts with biological systems.
Acidity and Basicity (pKa)
The pKa value defines the extent of ionization at a given pH. For 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, two sites are relevant:
-
The N-H proton at position 1: This proton is acidic due to the electron-withdrawing effects of the adjacent carbonyl and aromatic system. Its deprotonation at basic pH yields an anion.
-
The ring nitrogen at position 10 (quinoline nitrogen): This nitrogen is weakly basic and can be protonated at acidic pH.
Determining the pKa is essential as ionization dramatically affects solubility, membrane permeability, and receptor binding.[7]
Lipophilicity (LogP/LogD)
Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes.
-
LogP (Partition Coefficient): Measures the distribution of the neutral form of the molecule between octanol and water.
-
LogD (Distribution Coefficient): Measures the distribution of all species (neutral and ionized) at a specific pH. For an ionizable compound like this, LogD is the more physiologically relevant parameter.
Expertise & Experience: At a pH below the N-H pKa and above the quinoline nitrogen pKa, the molecule will be neutral and its LogD will approximate its LogP. As the pH becomes more acidic or basic, ionization will increase aqueous solubility and cause the LogD value to decrease significantly.
Aqueous Solubility
The solubility of a compound is a prerequisite for its absorption and bioavailability. Quinolone derivatives are often characterized by poor aqueous solubility.[1]
-
Intrinsic Solubility (S₀): This is the solubility of the neutral, un-ionized form of the compound. It is expected to be low.
-
pH-Dependent Solubility: Solubility will increase significantly at pH values where the molecule is ionized (i.e., at pH > pKa of the N-H group and pH < pKa of the ring nitrogen).[1] This behavior can be leveraged in formulation design. For example, preparing a salt form of the compound can dramatically improve its dissolution rate.
Section 4: Compound Stability Assessment
Ensuring a compound's stability is critical for obtaining reliable experimental data and for determining its shelf-life as a potential drug substance.[8][9] Stability testing evaluates the impact of environmental factors like temperature, humidity, and light.[10][11]
-
Forced Degradation (Stress Testing): The compound is intentionally exposed to harsh conditions (e.g., strong acid, strong base, oxidation, high heat, UV light) to identify potential degradation products and pathways.[12] This is crucial for developing stability-indicating analytical methods.
-
ICH Stability Studies: For regulatory purposes, formal stability studies are conducted under controlled conditions as defined by the International Council for Harmonisation (ICH).[10]
Section 5: Experimental Protocols and Workflows
The following section provides validated, step-by-step protocols for determining the key physicochemical properties discussed. These protocols are designed to be self-validating by including system suitability and calibration steps.
General Physicochemical Characterization Workflow
This workflow outlines the logical sequence of experiments for characterizing a new batch of the compound.
Caption: Logical workflow for the comprehensive physicochemical characterization of the title compound.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility, a gold standard method.
-
Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The goal is to have undissolved solid remaining at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the saturated solution (supernatant) from the excess solid.
-
Quantification:
-
Accurately dilute a known volume of the supernatant with a suitable solvent (e.g., acetonitrile/water).
-
Analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.
-
Construct a calibration curve using standard solutions of known concentrations.
-
-
Calculation: Determine the solubility in mg/mL or µM by comparing the sample response to the calibration curve.
Caption: Workflow for determining equilibrium aqueous solubility via the shake-flask method.
Protocol: Determination of pKa by Potentiometric Titration
This method relies on monitoring pH changes upon the addition of a titrant.[7]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure it remains soluble throughout the titration.
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Acidic Titration: Acidify the solution to a low starting pH (e.g., pH 2.0) with a standardized strong acid (e.g., 0.1 M HCl).
-
Titration: Titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition.
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.[7]
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the inflection point of the titration curve.
-
The pH at the inflection point is equal to the pKa of the ionizable group. Multiple inflection points will be observed if the pKa values are sufficiently separated.
-
Caption: Workflow for pKa determination using potentiometric titration.
Conclusion
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a molecule with a rich physicochemical profile defined by its rigid, aromatic core and influential functional groups. Its low intrinsic aqueous solubility is pH-dependent, a critical factor that can be manipulated for formulation. The compound possesses characteristic spectroscopic signatures (NMR, IR, UV, MS) that allow for its unambiguous identification and quantification. Its stability profile, determined through systematic stress testing, will dictate its handling and storage requirements. The comprehensive data and protocols provided in this guide equip researchers with the necessary knowledge to confidently utilize this compound in drug discovery and development programs, facilitating the journey from initial synthesis to advanced biological evaluation.
References
- Wikipedia. Stability testing (pharmaceutical).
- GMP SOP. Stability testing overview for Pharmaceutical products.
- Ali, J., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
- Rusu, A., et al. (2015). Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure. Farmacia.
- TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products.
- QbD Group. (2023). The Importance of Stability Testing in Pharmaceutical Development.
- Valkenier, H., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Medicinal Chemistry.
- PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- ResearchGate.
- Santa Cruz Biotechnology. 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 5. researchgate.net [researchgate.net]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 9. qbdgroup.com [qbdgroup.com]
- 10. gmpsop.com [gmpsop.com]
- 11. japsonline.com [japsonline.com]
- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

